molecular formula C19H12FN3O B2703403 (Z)-2-cyano-3-(2-fluorophenyl)-N-(quinolin-8-yl)acrylamide CAS No. 488734-75-4

(Z)-2-cyano-3-(2-fluorophenyl)-N-(quinolin-8-yl)acrylamide

Cat. No.: B2703403
CAS No.: 488734-75-4
M. Wt: 317.323
InChI Key: FQOAOEAJRMOTKS-PTNGSMBKSA-N
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Description

(Z)-2-cyano-3-(2-fluorophenyl)-N-(quinolin-8-yl)acrylamide is an organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a cyano group, a fluorophenyl group, and a quinolinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-3-(2-fluorophenyl)-N-(quinolin-8-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the acrylamide backbone: This step involves the reaction of a suitable acrylamide precursor with a cyano group donor under basic conditions.

    Introduction of the fluorophenyl group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, often using a fluorinated benzene derivative.

    Attachment of the quinolinyl group: The quinolinyl group is attached through a coupling reaction, such as a Suzuki or Heck coupling, using a quinoline derivative and a suitable palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-3-(2-fluorophenyl)-N-(quinolin-8-yl)acrylamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenated solvents and bases for nucleophilic substitution; acids or Lewis acids for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinyl ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-cyano-3-(2-fluorophenyl)-N-(quinolin-8-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it a valuable tool for investigating cellular processes and pathways.

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. It has shown promise as an inhibitor of specific enzymes and receptors, making it a candidate for drug development in the treatment of diseases such as cancer and neurodegenerative disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-3-(2-fluorophenyl)-N-(quinolin-8-yl)acrylamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of kinases involved in cell proliferation, leading to the suppression of tumor growth.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-3-(2-fluorophenyl)-N-(quinolin-8-yl)acrylamide: Lacks the (Z)-configuration, which may affect its reactivity and biological activity.

    3-(2-fluorophenyl)-N-(quinolin-8-yl)acrylamide: Lacks the cyano group, which may reduce its ability to participate in certain chemical reactions.

    2-cyano-3-(2-chlorophenyl)-N-(quinolin-8-yl)acrylamide: Contains a chlorine atom instead of a fluorine atom, which may alter its electronic properties and reactivity.

Uniqueness

(Z)-2-cyano-3-(2-fluorophenyl)-N-(quinolin-8-yl)acrylamide is unique due to its specific configuration and the presence of both cyano and fluorophenyl groups

Properties

IUPAC Name

(Z)-2-cyano-3-(2-fluorophenyl)-N-quinolin-8-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FN3O/c20-16-8-2-1-5-14(16)11-15(12-21)19(24)23-17-9-3-6-13-7-4-10-22-18(13)17/h1-11H,(H,23,24)/b15-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOAOEAJRMOTKS-PTNGSMBKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=CC3=C2N=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(/C#N)\C(=O)NC2=CC=CC3=C2N=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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